4,5-Dibromo-2-fluorophenylacetonitrile
Overview
Description
4,5-Dibromo-2-fluorophenylacetonitrile is an organic compound with the molecular formula C8H3Br2FN It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with two bromine atoms at the 4 and 5 positions and a fluorine atom at the 2 position
Preparation Methods
The synthesis of 4,5-Dibromo-2-fluorophenylacetonitrile typically involves the bromination and fluorination of phenylacetonitrile derivatives. One common method includes the following steps:
Bromination: Phenylacetonitrile is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the 4 and 5 positions.
Fluorination: The dibromo derivative is then subjected to fluorination using a fluorinating agent like potassium fluoride or cesium fluoride under appropriate conditions to introduce the fluorine atom at the 2 position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity. These methods often use continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
4,5-Dibromo-2-fluorophenylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions, leading to the formation of diverse derivatives.
Oxidation and Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride. Conversely, it can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, lithium aluminum hydride for reductions, and potassium permanganate for oxidations. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5-Dibromo-2-fluorophenylacetonitrile has several scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties, which are of interest in the development of advanced technologies such as organic electronics and photovoltaics.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-2-fluorophenylacetonitrile and its derivatives depends on their specific applications. In medicinal chemistry, these compounds may interact with various molecular targets, such as enzymes or receptors, to exert their biological effects. The exact pathways involved can vary but often include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
4,5-Dibromo-2-fluorophenylacetonitrile can be compared with other halogenated phenylacetonitriles, such as:
4,5-Dichloro-2-fluorophenylacetonitrile: Similar in structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
4,5-Dibromo-2-chlorophenylacetonitrile:
4,5-Dibromo-2-iodophenylacetonitrile: Iodine substitution can lead to different reactivity patterns and applications in organic synthesis.
The uniqueness of this compound lies in the combination of bromine and fluorine substitutions, which impart distinct electronic and steric properties, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
2-(4,5-dibromo-2-fluorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2FN/c9-6-3-5(1-2-12)8(11)4-7(6)10/h3-4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIBZGMOGZKLMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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